molecular formula H2K2O4S2 B075969 Potassium thiosulfate hydrate CAS No. 13446-67-8

Potassium thiosulfate hydrate

Cat. No.: B075969
CAS No.: 13446-67-8
M. Wt: 208.35 g/mol
InChI Key: RCEMYQVDTALKQN-UHFFFAOYSA-L
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Description

Potassium thiosulfate hydrate is an inorganic compound with the chemical formula K₂S₂O₃·xH₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium thiosulfate hydrate can be synthesized through the reaction of potassium hydroxide with sulfur dioxide and elemental sulfur. The process involves the following steps:

Industrial Production Methods: In industrial settings, potassium thiosulfate is produced using continuous stirred tank reactors (CSTR). The process involves optimizing conditions such as temperature, pressure, and reactant ratios to achieve high purity and yield. The resulting product is a high-concentration potassium thiosulfate solution, which is then crystallized to obtain the hydrate form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium thiosulfate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium thiosulfate involves its ability to act as a reducing agent and form complexes with metals. In agricultural applications, it delays nitrification, reducing nitrous oxide emissions and enhancing soil fertility. In photographic processes, it dissolves silver halides, allowing for the development of photographic films .

Comparison with Similar Compounds

Uniqueness: Potassium thiosulfate’s ability to form complexes with transition metals and act as a reducing agent makes it unique among similar compounds. Its high solubility in water and effectiveness in agricultural and industrial applications further distinguish it from other potassium salts .

Properties

IUPAC Name

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.H2O3S2.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEMYQVDTALKQN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=S)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2K2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421968
Record name Potassium thiosulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13446-67-8
Record name Potassium thiosulfate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium thiosulfate hydrate
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Potassium thiosulfate hydrate
Reactant of Route 3
Potassium thiosulfate hydrate
Reactant of Route 4
Potassium thiosulfate hydrate

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